2-(Aminomethyl)-5-cyclopropoxyaniline
Description
2-(Aminomethyl)-5-cyclopropoxyaniline is an aromatic amine derivative characterized by an aniline core substituted with an aminomethyl group at the ortho position (C2) and a cyclopropoxy group at the para position (C5). This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the electron-donating cyclopropoxy group and the primary amine functionality, which may enhance solubility in polar solvents.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6,11-12H2 |
InChI Key |
HOWLKTQYIOOVAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
Key Structural Differences :
- Substituents: The compound features a 3-phenylpropoxy group at C2 and a 2-isopropyl-5-methylphenoxyethyl side chain attached to the aniline nitrogen. This contrasts with 2-(Aminomethyl)-5-cyclopropoxyaniline, which lacks alkylphenoxy substituents and instead has a cyclopropoxy group.
- Molecular Weight: The average molecular mass of this analog is 493.66 g/mol (calculated from its molecular formula, C₃₂H₃₅NO₂), significantly higher than the estimated ~220–240 g/mol range for this compound due to the absence of bulky phenylpropoxy and isopropyl groups .
- Reactivity: The presence of a secondary amine (from the ethylphenoxy side chain) and ether linkages may reduce nucleophilicity compared to the primary amine in this compound, which is more reactive in electrophilic substitution or coupling reactions.
Table 1: Structural and Physicochemical Comparison
| Property | This compound | N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline |
|---|---|---|
| Core Structure | Aniline | Aniline |
| C2 Substituent | Aminomethyl (-CH₂NH₂) | 3-Phenylpropoxy (-O-(CH₂)₃-C₆H₅) |
| C5 Substituent | Cyclopropoxy (-O-C₃H₅) | None (substituent at C2 via side chain) |
| Nitrogen Modification | Primary amine | Secondary amine (ethylphenoxy side chain) |
| Molecular Weight | ~220–240 g/mol (estimated) | 493.66 g/mol |
2-(Aminomethyl)piperidine
Key Functional Differences :
- Core Structure: 2-(Aminomethyl)piperidine is a piperidine derivative (a six-membered saturated ring) with an aminomethyl group at C2, whereas this compound is an aromatic aniline derivative with a cyclopropoxy group.
- Basicity: Piperidine derivatives typically exhibit higher basicity (pKa ~11) due to the saturated ring’s electron-donating effects, while the aromatic amine in this compound likely has a lower pKa (~4–5) due to resonance stabilization of the aniline lone pair .
Table 2: Functional and Application Comparison
| Property | This compound | 2-(Aminomethyl)piperidine |
|---|---|---|
| Core Structure | Aromatic (aniline) | Saturated heterocycle (piperidine) |
| Key Functional Group | Cyclopropoxy | Primary amine |
| Basicity (pKa) | ~4–5 (estimated) | ~11 |
| Typical Applications | Agrochemicals, kinase inhibitors | Pharmaceuticals, ligand synthesis |
Research Findings and Implications
- Solubility: The polar amine and ether groups in this compound may improve aqueous solubility relative to bulkier analogs such as N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline, which has extensive hydrophobic regions .
- Synthetic Challenges: The cyclopropane ring’s strain may complicate synthesis, requiring specialized reagents (e.g., transition-metal catalysts) compared to simpler amines like 2-(Aminomethyl)piperidine.
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